
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a hexahydroquinolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: This step involves the cyclization of a suitable precursor to form the quinolizine core. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the quinolizine core under basic conditions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolizine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxyphenyl group can undergo substitution reactions with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methoxyphenyl halides, strong bases like sodium hydroxide or potassium carbonate.
Major Products
Wissenschaftliche Forschungsanwendungen
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6R,9aR)-6-Phenyl-1,3,4,6,9,9a-hexahydro-2H-quinolizine: Similar structure but lacks the methoxy group.
(6R,9aR)-6-(4-Hydroxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
87781-86-0 |
|---|---|
Molekularformel |
C16H21NO |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
(6R,9aR)-6-(4-methoxyphenyl)-2,3,4,6,9,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C16H21NO/c1-18-15-10-8-13(9-11-15)16-7-4-6-14-5-2-3-12-17(14)16/h4,7-11,14,16H,2-3,5-6,12H2,1H3/t14-,16-/m1/s1 |
InChI-Schlüssel |
FWSMUXQLFPYIDV-GDBMZVCRSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H]2C=CC[C@@H]3N2CCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C=CCC3N2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


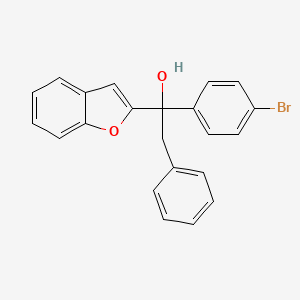
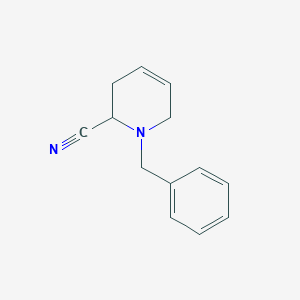
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)
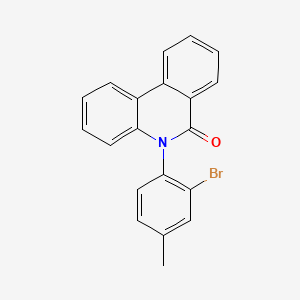

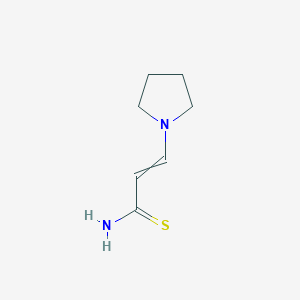
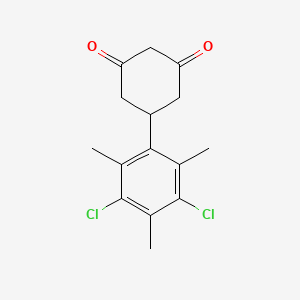
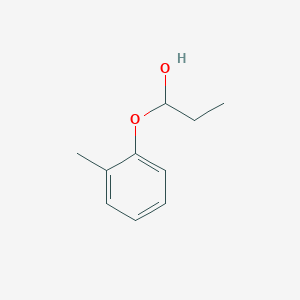
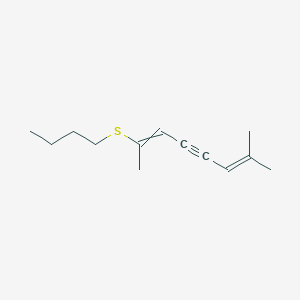
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)
![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)

![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)
